(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile
CAS No.: 637748-83-5
Cat. No.: VC7473511
Molecular Formula: C17H13N3S
Molecular Weight: 291.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637748-83-5 |
|---|---|
| Molecular Formula | C17H13N3S |
| Molecular Weight | 291.37 |
| IUPAC Name | (E)-2-(1,3-benzothiazol-2-yl)-3-(2-methylanilino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C17H13N3S/c1-12-6-2-3-7-14(12)19-11-13(10-18)17-20-15-8-4-5-9-16(15)21-17/h2-9,11,19H,1H3/b13-11+ |
| Standard InChI Key | IKVYYOCFCLIXQP-ACCUITESSA-N |
| SMILES | CC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2 |
Introduction
The compound "(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile" belongs to the class of organic molecules containing a benzothiazole core. Benzothiazoles are heterocyclic aromatic compounds known for their significant roles in medicinal chemistry, particularly as scaffolds for bioactive molecules.
Key Features:
-
Benzothiazole Core: This moiety is widely recognized for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Aminopropenenitrile Side Chain: The presence of a nitrile group and an amino-substituted propenyl chain suggests potential reactivity and biological activity.
-
Substituents: The 2-methylphenyl group adds hydrophobicity and may influence the compound's binding affinity in biological systems.
Synthesis
While no specific synthesis method for this compound was found in the provided results, general strategies for synthesizing similar compounds include:
-
Formation of Benzothiazole Core: Typically synthesized via cyclization reactions involving o-aminothiophenols and carbonyl compounds.
-
Propenenitrile Addition: The nitrile group can be introduced using Knoevenagel condensation with cyanoacetic acid derivatives.
-
Amination: Substitution with a 2-methylphenylamine can be achieved through nucleophilic substitution or coupling reactions.
Medicinal Chemistry:
Compounds with benzothiazole scaffolds are often explored for their therapeutic potential due to their ability to interact with biological targets such as enzymes and receptors.
Possible Activities:
-
Anticancer: Benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines.
-
Antimicrobial: Effective against bacterial and fungal pathogens.
-
Anti-inflammatory: Potential inhibitors of inflammatory mediators.
Material Science:
Due to its conjugated system, this compound could also have applications in optoelectronic materials or as a dye intermediate.
Research Gaps
Currently, there is no direct literature or experimental data available on "(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile." Further studies are required to:
-
Develop efficient synthesis routes.
-
Characterize its physicochemical properties using NMR, IR, LC-MS, etc.
-
Evaluate its biological activity through in vitro and in vivo assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume